Cas no 4945-53-3 (1-Glycidylpiperidine)

1-Glycidylpiperidine is a versatile epoxide compound featuring a piperidine ring, making it valuable in organic synthesis and pharmaceutical applications. Its reactive glycidyl group enables facile ring-opening reactions, allowing for the introduction of piperidine moieties into target molecules. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to serve as a bifunctional building block. It offers advantages in stereoselective synthesis and can be employed in crosslinking reactions for polymer modifications. Careful handling is required due to its reactivity, but its stability under controlled conditions ensures reliable performance in synthetic workflows.
1-Glycidylpiperidine structure
1-Glycidylpiperidine structure
Product Name:1-Glycidylpiperidine
CAS No:4945-53-3
MF:C8H15NO
MW:141.210802316666
MDL:MFCD06796923
CID:2698137
PubChem ID:12401888
Update Time:2025-06-13

1-Glycidylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(oxiran-2-ylmethyl)piperidine
    • 1-Glycidylpiperidine
    • LS-11431
    • MFCD06796923
    • DTXSID60496521
    • AKOS016050035
    • SCHEMBL334715
    • JWYRPOYJRRHHIL-UHFFFAOYSA-N
    • Piperidine, 1-(oxiranylmethyl)-
    • AKOS000141474
    • 4945-53-3
    • DS-019827
    • 1-[(Oxiran-2-yl)methyl]piperidine
    • ALBB-031542
    • MDL: MFCD06796923
    • Inchi: 1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2
    • InChI Key: JWYRPOYJRRHHIL-UHFFFAOYSA-N
    • SMILES: O1CC1CN1CCCCC1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 15.8Ų

1-Glycidylpiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
G582385-100mg
1-Glycidylpiperidine
4945-53-3
100mg
$ 265.00 2023-09-07
TRC
G582385-250mg
1-Glycidylpiperidine
4945-53-3
250mg
$ 621.00 2023-09-07
TRC
G582385-500mg
1-Glycidylpiperidine
4945-53-3
500mg
$ 1208.00 2023-09-07
TRC
G582385-1g
1-Glycidylpiperidine
4945-53-3
1g
$ 1760.00 2022-06-04
Chemenu
CM301526-1g
1-(oxiran-2-ylmethyl)piperidine
4945-53-3 95%
1g
$368 2021-08-18
Chemenu
CM301526-1g
1-(oxiran-2-ylmethyl)piperidine
4945-53-3 95%
1g
$368 2022-09-29
abcr
AB420145-1 g
1-(Oxiran-2-ylmethyl)piperidine
4945-53-3
1 g
€339.20 2023-07-18
abcr
AB420145-5 g
1-(Oxiran-2-ylmethyl)piperidine
4945-53-3
5 g
€658.70 2023-07-18
abcr
AB420145-10 g
1-(Oxiran-2-ylmethyl)piperidine
4945-53-3
10 g
€786.50 2023-07-18
abcr
AB420145-25 g
1-(Oxiran-2-ylmethyl)piperidine
4945-53-3
25 g
€1,169.90 2023-07-18

1-Glycidylpiperidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4945-53-3)1-Glycidylpiperidine
Order Number:A1161495
Stock Status:in Stock
Quantity:10g/2g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:07
Price ($):1172.0/645.0
Email:sales@amadischem.com

Additional information on 1-Glycidylpiperidine

Introduction to 1-Glycidylpiperidine (CAS No. 4945-53-3)

1-Glycidylpiperidine, with the chemical formula C₇H₁₁NO₂ and CAS number 4945-53-3, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a glycidyl group (epoxy) at the 1-position makes it a versatile building block for the synthesis of various bioactive molecules.

The glycidylpiperidine structure exhibits unique reactivity due to the strained epoxy ring, which readily participates in nucleophilic substitution reactions. This property has made it invaluable in drug discovery and development, particularly in the construction of heterocyclic scaffolds that are prevalent in modern medicinal chemistry. The compound’s ability to undergo ring-opening reactions allows for the facile introduction of diverse functional groups, enabling the creation of complex molecular architectures.

In recent years, 1-glycidylpiperidine has garnered attention for its role in synthesizing novel therapeutic agents. One notable application is in the development of kinase inhibitors, where the piperidine moiety serves as a privileged scaffold. The glycidyl group can be selectively modified to introduce pharmacophoric elements that enhance binding affinity to target proteins. For instance, studies have demonstrated its utility in generating potent inhibitors of protein kinases involved in cancer and inflammatory diseases.

Another emerging area where 1-glycidylpiperidine has shown promise is in the synthesis of peptidomimetics. By leveraging its reactivity, researchers have been able to create peptidomimetic analogs with improved pharmacokinetic properties. These mimics often exhibit enhanced stability against enzymatic degradation while maintaining biological activity. The flexibility offered by the piperidine ring allows for precise tuning of molecular shape and charge distribution, optimizing interactions with biological targets.

Recent advancements in green chemistry have also highlighted the importance of 1-glycidylpiperidine as a sustainable building block. Researchers have explored catalytic methods to achieve regioselective modifications of the glycidyl group, minimizing waste and improving atom economy. Such approaches align with the growing emphasis on environmentally friendly synthetic strategies in pharmaceutical manufacturing.

The compound’s significance extends beyond academia, with several pharmaceutical companies incorporating 1-glycidylpiperidine into their drug discovery pipelines. Its role in generating lead compounds for clinical trials underscores its industrial relevance. Moreover, ongoing research suggests potential applications in materials science, particularly in the development of functional polymers and coatings where its epoxy functionality contributes to cross-linking and polymerization processes.

In conclusion, 1-glycidylpiperidine (CAS No. 4945-53-3) is a multifaceted compound with broad applications in pharmaceuticals and organic synthesis. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules, particularly kinase inhibitors and peptidomimetics. As research continues to uncover new synthetic methodologies and therapeutic applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone of modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4945-53-3)1-Glycidylpiperidine
A1161495
Purity:99%/99%
Quantity:10g/2g
Price ($):1172.0/645.0
Email